Hexachloromelamine

Description

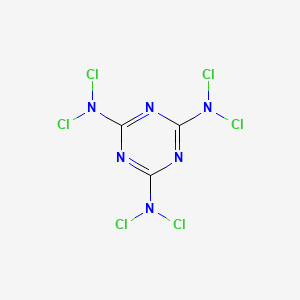

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

2428-04-8 |

|---|---|

Formule moléculaire |

C3Cl6N6 |

Poids moléculaire |

332.8 g/mol |

Nom IUPAC |

2-N,2-N,4-N,4-N,6-N,6-N-hexachloro-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C3Cl6N6/c4-13(5)1-10-2(14(6)7)12-3(11-1)15(8)9 |

Clé InChI |

VCBRTBDPBXCBOR-UHFFFAOYSA-N |

SMILES |

C1(=NC(=NC(=N1)N(Cl)Cl)N(Cl)Cl)N(Cl)Cl |

SMILES canonique |

C1(=NC(=NC(=N1)N(Cl)Cl)N(Cl)Cl)N(Cl)Cl |

Autres numéros CAS |

2428-04-8 |

Origine du produit |

United States |

Reactivity Profiles and Mechanistic Investigations of Hexachloromelamine

Role as a Chlorinating Agent in Organic Transformations

Hexachloromelamine is widely recognized for its efficacy as a chlorinating agent. nih.gov Its utility spans from the addition to unsaturated systems to the electrophilic substitution of aromatic compounds.

Mechanistic Studies of Addition Reactions with Unsaturated Substrates

This compound is employed as a source of electrophilic chlorine in addition reactions to unsaturated substrates, such as alkenes. thieme-connect.de The mechanism of these reactions is generally understood to proceed via an electrophilic addition pathway. thieme-connect.de The reaction is initiated by the attack of the electron-rich double bond of the alkene on a chlorine atom of this compound. This leads to the formation of a cyclic chloronium ion intermediate, which is subsequently opened by a nucleophile. The regiochemistry of the addition typically follows Markovnikov's rule, with the nucleophile attacking the more substituted carbon atom of the former double bond, which can better stabilize a positive charge. thieme-connect.de The stereochemistry of the addition is usually anti, meaning the chlorine and the nucleophile add to opposite faces of the double bond. thieme-connect.de

The reactivity of the alkene and the specific reaction conditions can influence the outcome of the reaction. For instance, in the context of halofluorination, where a fluoride (B91410) source is present, the intermediate chloronium ion is attacked by a fluoride ion to yield a vicinal chlorofluoroalkane. thieme-connect.de

Electrophilic Chlorination of Aromatic Systems

This compound can also be utilized for the electrophilic chlorination of aromatic compounds. researchgate.net Aromatic systems, such as benzene (B151609) and its derivatives, are susceptible to attack by strong electrophiles, leading to the substitution of a hydrogen atom on the aromatic ring. lumenlearning.commsu.edu

In these reactions, this compound acts as the source of the electrophilic chlorine species (Cl+). The reaction mechanism involves the initial formation of a sigma complex, also known as a Wheland intermediate, where the electrophile has bonded to the aromatic ring, temporarily disrupting its aromaticity. lumenlearning.com This step is typically the rate-determining step of the reaction. lumenlearning.com The sigma complex is stabilized by resonance. In a subsequent fast step, a proton is eliminated from the ring, restoring aromaticity and yielding the chlorinated aromatic product. msu.edu The reactivity of the aromatic substrate plays a crucial role; electron-rich aromatic rings are more susceptible to electrophilic attack, while electron-deficient rings are less reactive. wikipedia.org

Oxidative Properties and Electron Transfer Mechanisms

Beyond its role as a chlorinating agent, this compound exhibits significant oxidative properties. The nitrogen-chlorine bonds in the molecule are polarized, rendering the chlorine atoms electrophilic and capable of acting as oxidizing agents. google.com

Investigation of Oxidative Pathways in Organic Substrate Interactions

This compound can oxidize a variety of organic substrates. google.com The oxidative nature of N-halamines, the class of compounds to which this compound belongs, is attributed to the formally positive halogen atom. google.com This allows them to react with substances susceptible to oxidation. google.com For example, they have been used in the decontamination of chemical warfare agents that are sensitive to oxidation. google.com The interaction with organic substrates can lead to the transfer of chlorine atoms or the oxidation of functional groups. The specific pathway of oxidation depends on the nature of the substrate and the reaction conditions. For instance, in reactions with certain organic compounds, this compound can initiate oxidative degradation pathways. knowde.comnih.gov

Electrochemical Reduction Processes and Chlorine Atom Utilization

The electrochemical behavior of this compound has been investigated to understand its reduction processes and the efficiency of chlorine atom utilization. nasa.gov Cathode efficiency studies have indicated that during the discharge of this compound, five of its six chlorine atoms are utilized in the electrochemical reaction. nasa.gov This suggests a high degree of reactivity and availability of its chlorine atoms for reduction.

This compound in Halofluorination Chemistry

This compound is a valuable reagent in halofluorination reactions, where a halogen and a fluorine atom are added across a double or triple bond. thieme-connect.de In these reactions, this compound serves as the electrophilic chlorine source, while a fluoride donor, such as anhydrous hydrogen fluoride (HF), provides the nucleophilic fluoride. thieme-connect.deresearchgate.net

The combination of this compound and a fluoride source generates a reactive species in situ that adds to the unsaturated substrate. thieme-connect.de The reaction typically proceeds with high regioselectivity, adhering to the Markovnikov rule, and anti-stereoselectivity. thieme-connect.de This methodology provides an efficient route to synthesize vicinal chlorofluoro compounds, which are important building blocks in medicinal and materials chemistry. The reactivity of the this compound/HF system has been shown to be effective for the selective substitution of other halogens, such as bromine, with fluorine in certain substrates. researchgate.netresearchgate.net

Regioselective and Stereoselective Aspects in Halofluorination Reactions

Reactions with Phosphorus-Containing Organic Compounds

This compound undergoes reactions with tertiary phosphines, leading to the formation of phosphinimine compounds. Specifically, research has shown that this compound reacts with tertiary phosphines in a single step to produce s-triazine phosphinimines in good yields. researchgate.net

A notable example is the reaction with triphenylphosphine (B44618). This reaction proceeds without the need for a dehydrohalogenating agent, simplifying the synthetic procedure. researchgate.net The driving force for this type of reaction is often the formation of the highly stable phosphorus-oxygen or, in this case, a phosphorus-nitrogen bond. The reaction of this compound with triphenylphosphine is a key method for creating new phosphinimine derivatives of s-triazines.

Table 2: Synthesis of Phosphinimine Compounds from this compound

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|

While the primary products are phosphinimines, it is important to note that the reaction between N-halo compounds and phosphines can be vigorous. The reaction is part of a broader class of reactions where phosphines are used to abstract halogens from various sources. The resulting triphenylphosphine dichloride (Ph₃PCl₂) from the reaction of triphenylphosphine with a chlorine source is a useful reagent itself, often employed to convert alcohols to alkyl chlorides, producing triphenylphosphine oxide (Ph₃PO) as a byproduct. vedantu.comwikipedia.org

Reactivity with Nitrogen-Containing Organic Substrates (e.g., Aniline)

This compound is a highly reactive compound towards nitrogen-containing organic substrates such as aniline (B41778). The interaction between this compound and aniline is characterized as a rapid and vigorous, potentially violent, reaction that can occur with or without a visible flame. researchgate.netupc.eduthieme-connect.de This high reactivity makes this compound incompatible with aniline and similar aromatic amines. wikipedia.orgyoutube.com

The underlying chemistry of this reaction involves the strong electrophilic nature of the chlorine atoms attached to the melamine (B1676169) ring and the nucleophilic character of the aniline nitrogen atom. The -NH₂ group in aniline is a powerful activating group, increasing the electron density at the ortho and para positions of the benzene ring and enhancing the nucleophilicity of the nitrogen atom itself. byjus.comallen.in

The reaction mechanism likely proceeds via a nucleophilic attack by the aniline on one of the chlorine atoms of this compound. This can lead to a cascade of reactions, including dehydrohalogenation and potential polymerization, contributing to the observed vigorousness. The reaction of aniline with other N-chloro compounds is known to be energetic, and in some cases, can lead to explosive decomposition. upc.eduthieme-connect.de

Table 3: Reactivity of this compound with Aniline

| Reactant 1 | Reactant 2 | Observed Reactivity |

|---|

Advanced Spectroscopic and Analytical Characterization of Hexachloromelamine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental in elucidating the structural framework of molecules by probing their vibrational modes. wikipedia.org

Infrared (IR) Spectroscopic Analysis of Chlorotriazines

A generalized table of expected IR absorption regions for chlorotriazines is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N (Triazine Ring) | Stretching | ~1500 - 1600 |

| C-N (Triazine Ring) | Stretching | ~1350 - 1450 |

| C-Cl | Stretching | ~600 - 800 |

This table is illustrative and based on general knowledge of functional group absorptions. Actual values for hexachloromelamine may vary.

Raman Spectroscopic Applications in Triazine Chemistry

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations based on changes in polarizability. wikipedia.org In triazine chemistry, Raman spectroscopy has been employed to study the structural parameters and reaction kinetics of various triazine derivatives. cdnsciencepub.comaidic.it For symmetrical triazines, Raman spectra can help determine rotational constants and bond lengths in the gaseous phase. cdnsciencepub.comcdnsciencepub.com The technique is also valuable for monitoring reactions involving triazines, such as the scavenging of hydrogen sulfide, by observing changes in peak intensities over time. aidic.it Although specific Raman spectra for this compound were not found, studies on related s-triazines show characteristic peaks for the triazine ring vibrations. cdnsciencepub.comresearchgate.net For instance, the Raman spectra of s-triazine exhibit distinct bands associated with the ring's vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms within a molecule. For this compound, ¹³C and ¹⁵N NMR would be particularly informative.

¹³C NMR: The ¹³C NMR spectrum of this compound is expected to show a single resonance for the three equivalent carbon atoms in the triazine ring. The chemical shift of this signal would be influenced by the electronegative chlorine and nitrogen atoms. For comparison, the carbon atoms in bis(chlorotriazine) show resonances at approximately 184.6, 170.7, and 170.5 ppm. scispace.com

¹⁵N NMR: ¹⁵N NMR spectroscopy provides direct information about the nitrogen environments. In this compound, the nitrogen atoms of the triazine ring and the exocyclic N-Cl groups would have distinct chemical shifts. The chemical shift ranges for nitrogen in various functional groups are well-documented, with pyridine-like nitrogens appearing between 245 and 520 ppm. science-and-fun.deoatext.com

The following table summarizes the expected NMR data for this compound based on general principles and data for related compounds.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹³C | 160 - 180 | Singlet |

| ¹⁵N (ring) | 250 - 350 | Singlet |

| ¹⁵N (exocyclic) | Varies | Singlet |

Note: These are estimated values. Actual chemical shifts depend on the solvent and other experimental conditions. sigmaaldrich.com

Mass Spectrometry (MS) in Reaction Product Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. khanacademy.org In the analysis of reaction products involving chlorotriazines, MS can identify the parent compound and its various fragments. osti.gov The fragmentation of triazine herbicides, for example, has been studied using electrospray ionization tandem mass spectrometry (ESI-MS/MS), revealing characteristic fragmentation patterns that can be used for identification. researchgate.net For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of chlorine atoms or other parts of the molecule. tandfonline.comarizona.edu The use of "soft" ionization techniques can help in observing a more prominent molecular ion peak with less fragmentation. acdlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. d-nb.info For triazine derivatives, the UV-Vis spectrum is characterized by π→π* and n→π* transitions. mdpi.com The π-electron deficient nature of the 1,3,5-triazine (B166579) ring influences its electronic absorption properties. mdpi.com In some triphenyl-triazine derivatives, the lowest energy absorption band corresponds to a π→π* symmetric charge transfer from the peripheral arms to the central triazine core. mdpi.com The specific absorption maxima for this compound would depend on the electronic effects of the six chlorine atoms on the triazine ring. The simultaneous determination of different triazines in mixtures has been achieved using derivative UV/Vis spectrophotometry, which helps to resolve overlapping spectra. psu.edu

Integration of Multivariate Spectroscopic Methods in Chemical Analysis

The integration of multiple spectroscopic techniques with multivariate analysis methods, often referred to as chemometrics, provides a powerful approach for the comprehensive analysis of complex chemical systems, including those containing triazine derivatives. mdpi.comnih.gov Methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to analyze data from techniques such as chromatography and spectroscopy to identify patterns, classify compounds, and build predictive models. mdpi.comnih.govnih.gov For instance, chemometric methods have been applied to analyze chromatographic retention data of chlorotriazine derivatives to understand their lipophilicity. researchgate.net In another application, multivariate analysis of infrared spectroscopic imaging data allowed for the clear distinction of fingerprints exposed to explosives from interfering ones. nih.gov Similarly, chemometrics has been used to resolve complex, overlapping voltammograms for the simultaneous determination of multiple triazine herbicides in water samples. tandfonline.com The combination of spectroscopic data with these advanced statistical tools enhances the ability to extract meaningful chemical information from complex datasets. optica.org

Computational and Theoretical Studies of Hexachloromelamine

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches to Structure-Reactivity Relationships

The study of complex chemical systems, such as hexachloromelamine interacting with its environment (e.g., in solution or embedded in a polymer), often necessitates a multi-pronged computational approach. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for this purpose. nih.govmdpi.com In this framework, the chemically active region of the system—for this compound, this would be the s-triazine ring and the six reactive N-Cl bonds—is treated with a high-level, computationally intensive QM method. mdpi.comnih.gov The surrounding environment, like solvent molecules or a polymer matrix, is described using a less demanding, classical MM force field. nih.gov

This dual approach allows for the accurate modeling of electronic effects that govern a chemical reaction (bond breaking/formation, charge transfer) while still accounting for the steric and electrostatic influence of a large environment. mdpi.comnih.gov For instance, a QM/MM simulation could model the hydrolysis of a single N-Cl bond on this compound in water. The triazine molecule and a few surrounding water molecules directly involved in the reaction would be the QM region, while the rest of the water molecules would be the MM region. This setup provides insight into the reaction's free energy profile and the role of the solvent in stabilizing transition states. nih.govauburn.edu

The choice of method depends on the desired balance between accuracy and computational cost.

Table 1: Common Computational Methods in QM/MM Studies

| Method Type | Examples | Typical Application |

|---|---|---|

| Quantum Mechanics (QM) | Hartree-Fock (HF), Density Functional Theory (DFT), Semi-empirical (AM1, PM3) | Describes electronic structure, bond breaking/formation, and reactivity of the core reactive site. nih.govnorthwestern.edu |

| Molecular Mechanics (MM) | AMBER, CHARMM, OPLS | Models the larger environment (solvent, polymer) using classical physics, accounting for steric and electrostatic interactions. nih.gov |

| Hybrid QM/MM | Additive or Subtractive Schemes | Investigates reaction mechanisms in large systems like enzymes or in solution, providing a balance of accuracy and efficiency. mdpi.comacs.org |

By applying these methods, researchers can establish clear structure-reactivity relationships, predicting how modifications to the molecular structure or changes in the environment will affect the chemical behavior of this compound.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. acs.orgdtic.mil DFT calculations are used to determine ground-state and transition-state geometries, reaction energies, and activation barriers, which are crucial for understanding reaction mechanisms and selectivity. rhhz.netrsc.org For N-halamines like this compound, DFT can elucidate the pathways of key reactions, such as oxidation, hydrolysis, and thermal or photolytic decomposition. acs.orgacs.org

A notable application of DFT is in studying the stability of the N-Cl bond. For example, theoretical studies on the photolytic decomposition of N-halamine siloxane coatings revealed that the process begins with the homolytic cleavage of the N-Cl bond upon UVA irradiation. acs.org This initial step, where the bond breaks to form a nitrogen-centered radical and a chlorine radical, was identified through DFT calculations as the critical initiating event. acs.org Such insights are vital for understanding the material's stability and designing more durable N-halamine-based antimicrobials. acs.org

A primary strength of DFT is its ability to map out the entire energy landscape of a chemical reaction. acs.org This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. rhhz.net

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. rhhz.net This traces the path of steepest descent from the transition state downhill to the reactant on one side and the product on the other, confirming that the calculated transition state correctly connects the intended species. rhhz.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. acs.org

For this compound, this methodology could be applied to study its reaction with nucleophiles like amines or thiols. DFT calculations would identify the transition state for the transfer of a chlorine atom from the melamine (B1676169) nitrogen to the nucleophile, and the calculated activation barrier would predict the reaction's feasibility and rate.

Table 2: Example of DFT-Calculated Activation Energies for Related Reactions

| Reaction Type | Model System | DFT Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiol-Thioester Exchange | Thioester + Thiol | M06-2X/6-31G(d) | 19.8 | rhhz.net |

| N-O Bond Cleavage | NOH* on Pt(111) | Not Specified | 41.8 (1.81 eV) | acs.org |

| N-N Bond Formation | NH* + NO* on Pt(111) | Not Specified | 15.9 (0.69 eV) | acs.org |

These values are for illustrative purposes from related systems to demonstrate typical outputs of DFT calculations.

DFT calculations are also highly effective at predicting various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and normal modes of a molecule. researchgate.net These calculated frequencies can be compared directly with experimental IR and Raman spectra. mdpi.com This comparison serves two main purposes: it helps in the assignment of complex experimental spectra, and it validates the accuracy of the computational model used. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net For a molecule like this compound, theoretical spectra can help identify characteristic vibrational modes associated with the triazine ring or the N-Cl bonds and predict its color and photostability.

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Related Triazine Derivative (DEHA)

| Experimental Raman (Solid) | Calculated Raman (Enol form) | Assignment |

|---|---|---|

| 3500 | 3596 | ν(O-H) |

| 1621 | 1610 | ν(C=N) |

| 960 | 960 | Ring Deformation (Kekulé mode) |

Data sourced from a study on deethylhydroxyatrazine (DEHA), a triazine derivative, to illustrate the agreement between experimental and theoretical values. mdpi.com

Elucidation of Transition States and Reaction Pathways

Molecular Dynamics (MD) Simulations for Dynamic Chemical Processes

While quantum mechanical methods are excellent for describing static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. mdpi.commdpi.com This approach is invaluable for studying dynamic processes such as conformational changes, solvent effects, and the thermal stability of molecules like this compound. mdpi.com

An MD simulation of this compound in water could reveal the dynamics of hydration, showing how water molecules orient around the N-Cl bonds and potentially facilitate hydrolysis. It could also be used to study the stability of this compound when incorporated into a larger system, such as a polymer coating. nih.gov For example, simulations could track the diffusion of reactive species or measure the forces holding the molecule within the polymer matrix, providing insights into its durability and potential for leaching. nih.govacs.org The stability of N-halamine compounds is a critical factor in their application, and MD simulations can probe the structural fluctuations and intermolecular interactions that influence this property over time. acs.org

Table 4: Common Software and Force Fields for Molecular Dynamics Simulations

| Software | Common Force Fields | Typical Systems |

|---|---|---|

| LAMMPS | DREIDING, ReaxFF | Materials science, coarse-grained and mesoscopic systems. acs.org |

| GROMACS | GROMOS, OPLS/AA | Biomolecules, organic liquids. |

| AMBER | AMBER, GAFF | Proteins, nucleic acids, general organic molecules. |

| CHARMM | CHARMM | Biomolecules, drug design. |

Computational Design and Prediction of Novel this compound-Mediated Reactions

Beyond analyzing existing systems, computational methods are increasingly used to design new materials and predict novel reactions. bohrium.com For this compound, this involves using theoretical principles to identify new substrates or reaction conditions where it can act as an efficient reagent. The known reactivity of s-triazines and N-halamines—such as their susceptibility to nucleophilic substitution and their ability to act as halogenating agents—provides a starting point for computational exploration. nih.govresearchgate.net

A computational design workflow might involve:

Hypothesizing a reaction: Proposing a novel transformation, for example, the selective chlorination of a specific class of organic substrates by this compound.

High-throughput screening: Using DFT to rapidly calculate the reaction energies and activation barriers for a large library of potential substrates. This allows for the identification of candidates that are thermodynamically and kinetically favorable.

Mechanism refinement: For the most promising candidates, performing more detailed calculations to fully elucidate the reaction pathway, identify potential side products, and understand the factors governing selectivity.

This in-silico approach can accelerate the discovery of new chemical transformations by focusing experimental efforts on the most promising reactions predicted by theory. It allows for the rational design of processes that leverage the unique chemical properties of the six N-Cl bonds in this compound for applications in synthesis and materials science.

Research on Hexachloromelamine Derivatives and Analogues

Synthesis and Transformations of Partially Chlorinated Melamines

The synthesis of partially chlorinated melamines is primarily achieved through a controlled reaction involving hexachloromelamine. The full chlorination of melamine (B1676169), which has three primary amino groups, can be converted to have between one and six active N-Cl groups. google.com The complete chlorination to this compound is typically carried out using agents like sodium hypochlorite (B82951) in a neutral to slightly acidic environment or by reacting melamine with chlorine. google.comgoogle.com

A key method for producing partially chlorinated derivatives, such as trichloromelamine (B80692), is through a disproportionation or comproportionation reaction. This involves reacting this compound with a specific stoichiometric amount of melamine. google.comat.ua For instance, stirring a mixture of this compound and melamine in water with the addition of acetic acid and heating to 50°C yields trichloromelamine. at.ua Another described process involves solubilizing the intermediately formed this compound in a water-immiscible solvent, separating the aqueous phase, and then reacting the this compound solution with non-chlorinated melamine in the presence of an activator. google.com

The transformations of both this compound and its partially chlorinated derivatives are characterized by their high reactivity, particularly with certain organic compounds and fluorinating agents. These compounds are strong oxidizers.

Reaction with Amines : Both this compound and trichloromelamine react vigorously with aniline (B41778). The reaction with this compound is rapid, with or without a visible flame. acs.org The reaction involving trichloromelamine is noted to be even more energetic, producing more flame and fumes. acs.org Contact between diphenylamine (B1679370) and either this compound or trichloromelamine can lead to an explosive reaction. safecollegessds.comnih.gov

Reaction with Chlorine Trifluoride : Research has been conducted on the reaction of this compound with chlorine trifluoride. Early experiments indicated that the reaction generates significantly high internal temperatures, necessitating the use of a heat transfer agent to ensure controllability and reproducibility. osti.gov

Formation of Carbamates : this compound can be used as a starting material to produce other functionalized triazines. For example, it reacts with methyl chloroformate to form N,N',N''-trichloro triazine tris-methyl carbamate (B1207046) as an intermediate. This intermediate can then be further reacted to produce the final product, triazine tris-methyl carbamate. google.com

The table below summarizes the synthesis approaches for partially chlorinated melamines.

Table 1: Synthesis of Partially Chlorinated Melamines

| Product | Reactants | Method | Reference |

|---|---|---|---|

| Trichloromelamine | This compound, Melamine | Disproportionation in water with acetic acid | at.ua |

| Partially Chlorinated Melamines | This compound, Melamine | Disproportionation by heating various ratios | google.com |

| Trichloromelamine | This compound, Melamine | Reaction in a water-immiscible solvent with an activator | google.com |

| N,N',N''-trichloro triazine tris-methyl carbamate | This compound, Methyl chloroformate | Reaction to form an intermediate for further synthesis | google.com |

Development of N-Halamine Melamine Derivatives for Specialized Applications

N-halamines are a class of compounds characterized by a nitrogen-halogen bond (N-X), which imparts oxidative properties similar to hypohalites. google.com Melamine serves as an excellent scaffold for creating N-halamine derivatives due to its multiple amine groups, which can be converted into one to six active N-Cl bonds. google.com These derivatives have been developed primarily for their potent biocidal and decontamination capabilities. google.comnih.gov

The key advantage of N-halamine-based materials is their potential for regeneration. After the active chlorine is consumed in an oxidation reaction, the N-Cl bond can often be restored by washing with a hypochlorite solution. google.comresearchgate.net The stability and reactivity of the N-Cl bond vary depending on whether it is derived from an amine, amide, or imide precursor, with imide N-halamines generally being the most potent due to a higher dissociation constant, which allows for a faster release of oxidative halogen ions. google.commdpi.com

Research into N-halamine melamine derivatives has focused on several areas:

Biocidal Coatings and Polymers : N-halamines have been attached to polymers and textiles to create biocidal surfaces and water purification systems. google.com Melamine-based N-halamine additives have been incorporated into materials like polyurethane to provide powerful antimicrobial and biofilm-controlling effects. nih.gov For example, chloro-2,4-diamino-6-dodecyl-1,3,5-triazine (Cl-DADT), a melamine derivative, has demonstrated potent antimicrobial activity. nih.gov

Decontamination Agents : Melamine halamines have been evaluated for the decontamination of chemical warfare agents (CWAs). google.com Their effectiveness against agents like sulfur mustard (HD) and VX is typically assessed using solid-state NMR to monitor the oxidation of the CWA. google.com

Structure-Property Relationships : Studies have compared the efficacy of different types of N-halamines. For instance, amide and melamine (imino) N-halamines, such as Cl-DADT, have been shown to provide more powerful antimicrobial effects than certain amine-based N-halamines when incorporated into polyurethane. nih.gov Cyclic imide N-halamines are considered ideal candidates for biocidal applications due to their high stability and potent efficacy. mdpi.com

The table below details different types of N-halamine structures and their associated properties.

Table 2: Characteristics of N-Halamine Types

| N-Halamine Type | Precursor | N-X Bond Strength | Efficacy | Stability | Reference |

|---|---|---|---|---|---|

| Amine | R-NH₂ | Strongest | Less Potent | Highest | google.comnih.gov |

| Amide | R-C(O)NHR' | Intermediate | More Potent | Intermediate | google.comnih.gov |

| Imide | R-C(O)NHC(O)-R' | Weakest | Most Potent | Lowest | google.commdpi.com |

Triazine-Based Functional Materials and Their Chemical Synthesis

The 1,3,5-triazine (B166579) ring, the core structure of melamine, is a versatile building block for a wide range of functional organic materials due to its unique optoelectronic properties, thermal stability, and C₃ symmetry. mdpi.comresearchgate.net These materials, including covalent organic polymers (COPs) and covalent triazine frameworks (CTFs), have applications in areas like organic electronics, catalysis, and gas separation. mdpi.comacs.orgrsc.org

The synthesis of these advanced materials often starts from melamine derivatives or other triazine-containing precursors. Several key synthetic strategies are employed:

Nucleophilic Aromatic Substitution : A primary route to substituted s-triazines involves the nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride. This allows for the introduction of various functional groups onto the triazine ring. mdpi.com

Trimerization of Nitriles : Triazine units can be constructed through the cyclotrimerization of monomers containing nitrile groups. This can be achieved under various conditions, including ionothermal polymerization and superacid-catalyzed polymerization. acs.org A recent method demonstrated the direct synthesis of 2D triazine-based polymers through the trimerization of aromatic aldoximes using an AlCl₃ catalyst under solvent-free conditions. chinesechemsoc.org

Polycondensation Reactions : Triazine-based polymers can be formed through condensation reactions. For example, heating melamine leads to condensation products like melem (B72624) and melam, which are precursors to polymeric carbon nitride (PCN). mdpi.comacs.org Aromatic amide and amidine-aldehyde condensations are also used to build triazine frameworks. acs.org

Coupling Reactions : Modern cross-coupling reactions, such as the Sonogashira coupling, are used to form C-C bonds, linking triazine-containing monomers to create extended porous organic materials. acs.org Schiff base reactions between aldehyde-containing triazine units and various amines are also employed to synthesize imine-linked triazine networks. acs.org

Coordination Polymers : Melamine can act as a ligand to coordinate with metal ions. For instance, a cerium(III)-melamine coordination polymer (CMCP) was synthesized via a mixed-solvothermal method, where the amino groups of melamine coordinate with the Ce(III) ions. nih.gov

The table below outlines common synthesis methods for creating triazine-based functional materials.

Table 3: Synthesis Routes for Triazine-Based Functional Materials

| Synthesis Method | Precursors/Monomers | Resulting Material Type | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Cyanuric Chloride, Nucleophiles | Substituted Triazines | Versatile functionalization | mdpi.com |

| Nitrile Trimerization | Nitrile-containing monomers | Covalent Triazine Frameworks (CTFs) | High porosity, thermal stability | acs.org |

| Aldoxime Trimerization | Aromatic aldoximes | 2D Triazine Polymers (2D-TPs) | One-step, solvent-free, high yield | chinesechemsoc.org |

| Schiff Base Reaction | Aldehyde-containing triazines, Amines | Imine-linked Porous Polymers | Modular synthesis | acs.org |

| Thermal Condensation | Melamine, Urea | Polymeric Carbon Nitride (PCN) | High-temperature synthesis | acs.org |

| Mixed-Solvothermal | Melamine, Metal Salts (e.g., Cerium(III) sulfate) | Coordination Polymers (CPs) | Crystalline metal-organic structures | nih.gov |

Environmental Chemical Transformations of Hexachloromelamine

Abiotic Degradation Pathways in Environmental Media

Photochemical Transformation Mechanisms

Photochemical transformation, or photolysis, involves the degradation of a chemical due to the absorption of light energy. While specific research on the direct photolysis of hexachloromelamine in the environment is limited, related compounds offer insights. For instance, the degradation of other pollutants can be initiated by photochemically produced hydroxyl radicals in the atmosphere. The rate of such reactions is dependent on the concentration of these radicals and the intensity of sunlight. The complex structure of this compound suggests that it may be susceptible to photolytic degradation, likely involving the cleavage of the nitrogen-chlorine (N-Cl) bonds. However, detailed mechanistic studies and the identification of specific photoproducts of this compound are not extensively documented in publicly available scientific literature.

Hydrolytic Pathways and Kinetic Studies

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound towards hydrolysis is a key factor in its environmental persistence. For this compound, the N-Cl bonds are susceptible to hydrolysis. This process would likely lead to the sequential replacement of chlorine atoms with hydroxyl (-OH) groups, forming various chlorinated and hydroxylated melamine (B1676169) derivatives.

The rate of hydrolysis is influenced by factors such as pH and temperature. While detailed kinetic studies specifically for this compound are scarce, it is known that similar N-chloro compounds can undergo hydrolysis. For example, the hydrolysis of related compounds is often catalyzed by acidic or basic conditions. The initial hydrolysis products of this compound would likely be various isomers of pentachloromelamine and tetrachloromelamine.

Environmental Fate and Transport Mechanisms in Biotic and Abiotic Systems

The environmental fate and transport of a chemical describe its movement and distribution in the air, water, and soil, as well as its uptake by living organisms. The physical and chemical properties of this compound, such as its water solubility and vapor pressure, govern its transport between these environmental compartments.

Due to its relatively low water solubility, this compound is expected to have limited mobility in water and may adsorb to soil and sediment particles. Its potential for volatilization from water or soil surfaces is also a consideration for its atmospheric transport.

Identification and Characterization of Environmental Transformation Products

Identifying the products formed from the degradation of a chemical is essential for a complete environmental risk assessment, as these transformation products can sometimes be more toxic or persistent than the parent compound.

As discussed, the primary transformation pathway for this compound is expected to be the stepwise hydrolysis of the N-Cl bonds. This would lead to a series of chlorinated melamine derivatives. The complete hydrolysis would ultimately yield melamine.

Table 1: Potential Hydrolytic Transformation Products of this compound

| Precursor Compound | Potential Transformation Product |

| This compound | Pentachloromelamine |

| Pentachloromelamine | Tetrachloromelamine |

| Tetrachloromelamine | Trichloromelamine (B80692) |

| Trichloromelamine | Dichloromelamine |

| Dichloromelamine | Monochloromelamine |

| Monochloromelamine | Melamine |

This table represents a theoretical sequential hydrolysis pathway. The actual distribution of products would depend on environmental conditions.

The characterization of these transformation products in environmental samples would require sophisticated analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), to separate and identify the various chlorinated derivatives. To date, comprehensive studies identifying and quantifying the environmental transformation products of this compound are not widely reported.

Future Research Directions and Emerging Paradigms in Hexachloromelamine Chemistry

Innovations in Sustainable Synthesis and Green Chemistry Protocols

The traditional synthesis of hexachloromelamine often involves processes that raise environmental concerns. google.com As a result, a significant research thrust is aimed at developing more sustainable and "green" synthetic routes. This aligns with the broader movement in the chemical industry to adopt the 12 Principles of Green Chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. mdpi.comacs.orgmygreenlab.org

Future research in this area is expected to focus on several key innovations:

Alternative Chlorinating Agents: Exploring the use of more environmentally benign chlorinating agents to replace traditional methods.

Catalytic Approaches: Developing catalytic systems that can facilitate the chlorination of melamine (B1676169) with higher efficiency and selectivity, thereby reducing waste and energy consumption. mdpi.comcas.org The use of catalysts is a cornerstone of green chemistry, offering pathways to more sustainable manufacturing processes. researchgate.net

Solvent-Free or Green Solvent Systems: Investigating reaction conditions that minimize or eliminate the use of volatile organic solvents. mdpi.com Aqueous-based synthesis or the use of alternative solvents with a lower environmental impact are promising avenues.

A key objective is to design processes where by-products can be recycled, contributing to a more circular economy. google.commdpi.com For example, processes that produce recyclable halogen molecules as by-products are being explored. google.com

Exploration of Novel Catalytic and Oxidative Applications

While historically recognized for its role in disinfection and as a chemical intermediate, the future of this compound chemistry lies in the exploration of its untapped potential in catalysis and oxidation reactions. google.comgoogle.comdla.mil Its high chlorine content and reactive nature make it a candidate for a variety of chemical transformations.

Emerging areas of application include:

Oxidizing Agent in Organic Synthesis: Research is underway to utilize this compound as a selective oxidizing agent for various functional groups. Its potential in the oxidation of benzylic C-H bonds to form ketones is a notable example. mdpi.com

Catalyst in Polymer Chemistry: The unique structure of this compound could be leveraged in the development of novel catalysts for polymerization reactions. researchgate.netrsc.orgmsu.edu This could lead to the synthesis of polymers with tailored properties.

Decontamination and Biocidal Agents: Building on its known properties, researchers are designing new decontamination agents where this compound is a key component. google.com These agents are being developed for both chemical and biological decontamination. google.com

Energetic Materials: this compound is also being investigated for its potential use in high-energy materials, where its chlorine content could contribute to specific performance characteristics. dokumen.pub

The development of novel catalysts is a continuous effort in the chemical industry, with a focus on improving efficiency and sustainability. energy.goveuropa.eumdpi.comrsc.org The exploration of this compound in these new roles aligns with this broader trend.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. cardiff.ac.uk The integration of advanced experimental techniques with computational chemistry is a powerful paradigm for gaining these insights. ethz.chrsc.org

Key research directions in this area include:

In-situ Spectroscopic Studies: Employing techniques like NMR and IR spectroscopy to monitor reactions involving this compound in real-time, providing valuable data on reaction intermediates and pathways.

Kinetic Analysis: Performing detailed kinetic studies to elucidate the factors that control the rates of reactions involving this compound.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic factors that govern reactivity. sumitomo-chem.co.jpnih.gov Computational studies can provide a level of detail that is often inaccessible through experimental methods alone. cardiff.ac.uksumitomo-chem.co.jp

Structure-Reactivity Relationships: Systematically studying the relationship between the structure of this compound derivatives and their chemical reactivity to guide the design of new compounds with desired properties.

By combining experimental observations with theoretical calculations, researchers can build comprehensive models of reaction mechanisms, leading to more rational and efficient process development. cardiff.ac.ukethz.ch

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of this compound chemistry will increasingly involve collaborations between organic chemists and materials scientists. manchester.ac.ukkent.eduwiley.com The unique properties of this compound make it an attractive building block for the creation of new materials with advanced functionalities.

Promising areas of interdisciplinary research include:

Polymer Composites: Incorporating this compound into polymer matrices to develop materials with enhanced properties, such as fire retardancy or antimicrobial activity. researchgate.net

Functional Coatings: Developing coatings and surfaces that incorporate this compound to provide self-decontaminating or biocidal properties. google.com

Nanomaterials: Exploring the use of this compound in the synthesis of novel nanomaterials with unique catalytic or electronic properties. youtube.com The integration of green chemistry principles in the synthesis of nanomaterials is a growing field of interest. laxai.comrsc.org

Supramolecular Assemblies: Investigating the self-assembly of this compound and its derivatives to create complex, functional supramolecular structures. rsc.org

This interdisciplinary approach will be essential for translating fundamental chemical knowledge into practical applications and innovative technologies. mit.eduinsuf.orgexponent.com

Q & A

Q. What are the established protocols for synthesizing hexachloromelamine in laboratory settings?

this compound (C₃Cl₆N₆) is typically synthesized by exhaustive chlorination of melamine. Key steps include:

- Chlorination : Melamine is reacted with chlorine gas under controlled temperature (80–100°C) in an inert solvent (e.g., carbon tetrachloride). Excess chlorine ensures complete substitution of hydrogen atoms with chlorine .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) removes unreacted precursors.

- Characterization : Confirm purity via elemental analysis, FTIR (to verify C-Cl bonds at ~600 cm⁻¹), and NMR (¹³C for sp²-hybridized triazine carbons) .

- Safety : Conduct reactions in fume hoods due to Cl₂ toxicity and monitor for explosive side reactions with organic contaminants .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves this compound from polar byproducts. Use C18 columns and acetonitrile/water mobile phases .

- Spectroscopy : X-ray diffraction confirms crystalline structure, while mass spectrometry (EI-MS) identifies molecular ions (m/z 332.79) and fragmentation patterns .

- Thermal Analysis : TGA monitors decomposition temperatures (>200°C) to assess stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

Existing studies report low oral toxicity (rat LD₅₀ = 5 g/kg) but note severe irritation to eyes/skin . To address discrepancies:

- Dose-Response Studies : Test acute vs. chronic exposure in multiple models (e.g., zebrafish embryos for developmental toxicity).

- Mechanistic Analysis : Investigate oxidative stress biomarkers (e.g., glutathione depletion) to explain irritancy despite low systemic toxicity .

- Data Reproducibility : Cross-validate findings using standardized OECD guidelines for chemical safety testing .

Q. What experimental precautions are critical when studying this compound’s reactivity with amines?

this compound reacts explosively with diphenylamine and aniline derivatives . Mitigation strategies include:

- Small-Scale Testing : Use milligram quantities in controlled environments (e.g., blast shields) to minimize hazards.

- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent moisture-induced side reactions.

- Real-Time Monitoring : Employ DSC (differential scanning calorimetry) to detect exothermic peaks indicative of runaway reactions .

Q. How does this compound’s oxidative capacity influence its role in organic synthesis?

As a strong oxidizer, this compound facilitates:

- Chlorination Reactions : Transfer Cl atoms to substrates like alkenes (e.g., styrene → dichlorostyrene) under mild conditions .

- Cross-Coupling Catalysis : Pair with Pd catalysts for C-N bond formation, though competing hydrolysis (due to moisture sensitivity) requires anhydrous conditions .

- Limitations : Avoid protic solvents (e.g., alcohols) and transition metals (Fe, Ag) to prevent redox decomposition .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound-based experiments?

- Detailed Logs : Document solvent purity, humidity levels, and reaction times to identify variability sources .

- Reference Standards : Use commercial this compound (≥98% purity) for calibration and spiking experiments .

- Peer Validation : Share protocols via platforms like protocols.io to enable cross-lab verification .

Q. How should researchers design studies to investigate this compound’s environmental persistence?

- Degradation Pathways : Simulate photolysis (UV light) and hydrolysis (pH 4–9) to measure half-lives.

- Ecotoxicology : Use OECD 301F (ready biodegradability) and algal growth inhibition tests .

- Data Integration : Compare results with computational models (e.g., EPI Suite) to predict environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.